molecular formula C14H8FNO5 B1450256 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid CAS No. 1403483-64-6

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

Cat. No.: B1450256
CAS No.: 1403483-64-6
M. Wt: 289.21 g/mol
InChI Key: XQSGANCKLNFQOU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H8FNO5. This compound is characterized by the presence of a fluorine atom, a formyl group, and a nitro group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid followed by formylation. The nitration process introduces the nitro group, while the formylation step adds the formyl group to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formylating agents such as formic acid or formyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is utilized in several scientific research areas:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Material Science: Used in the development of novel materials with specific properties.

    Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its unique functional groups.

    Chemical Biology: Employed in studies involving enzyme interactions and metabolic pathways

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups enable the compound to interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (formyl) groups makes it a versatile compound for synthetic and research purposes.

Properties

IUPAC Name

2-fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSGANCKLNFQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173475
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-64-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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